N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
This compound features a cyclopenta[b]thiophen-2-yl scaffold substituted with a carbamoyl group at the 3-position. The piperidine-4-carboxamide moiety is functionalized with a 4-methoxyphenylsulfonyl group at the 1-position of the piperidine ring. The cyclopenta[b]thiophene core confers rigidity, which may optimize target binding and reduce conformational entropy.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-29-14-5-7-15(8-6-14)31(27,28)24-11-9-13(10-12-24)20(26)23-21-18(19(22)25)16-3-2-4-17(16)30-21/h5-8,13H,2-4,9-12H2,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLOCKJKVSZUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₄N₂O₄S
- Molecular Weight : 282.32 g/mol
- CAS Number : Not specifically listed in the sources but related compounds have been identified.
The compound's biological activity is primarily attributed to its structural features, which include a piperidine core and a thiophene ring. These moieties are known for their diverse pharmacological profiles:
- Piperidine Derivatives : Compounds containing piperidine have been associated with various biological activities, including:
- Thiophene Ring : The thiophene structure contributes to the compound's ability to interact with biological targets, enhancing its potential as an anti-tubercular agent and in other therapeutic areas .
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. For example, derivatives with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro assays indicated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM for related compounds .
Anti-inflammatory Effects
The sulfonamide group present in the compound is known for its anti-inflammatory properties. Research indicates that compounds with similar functionalities can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been noted in studies involving piperidine derivatives. These derivatives have demonstrated cytotoxicity against several cancer cell lines while exhibiting low toxicity towards normal human cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds (Table 1) highlight key modifications and their physicochemical implications:
Table 1. Structural and physicochemical comparison with analogues.
Key Observations
Polar Surface Area (PSA): The target compound’s 4-methoxyphenylsulfonyl group increases PSA (~110 Ų) compared to benzofuran-based analogues (~100 Ų) but remains below the 140 Ų threshold associated with favorable oral bioavailability . The bromo-cyano derivative () has the highest PSA (~125 Ų), likely reducing membrane permeability .
Rotatable Bonds :
- The thienylsulfonyl analogue () has seven rotatable bonds, exceeding the target compound’s six, which may marginally reduce bioavailability .
- The thiazole-based compound () exhibits superior rigidity (five rotatable bonds), aligning with optimal bioavailability guidelines .
Lipophilicity and Metabolic Stability: The 4-methoxy group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to the thienylsulfonyl analogue (logP ~3.0). This could improve tissue penetration but may increase cytochrome P450-mediated metabolism .
Synthetic Accessibility :
- The thiazole and benzofuran derivatives () are synthesized via straightforward coupling reactions (e.g., Pd-catalyzed cross-coupling in ), whereas the target compound’s 4-methoxyphenylsulfonyl group may require multi-step sulfonylation .
Research Findings and Trends
- Bioavailability : Compounds with PSA ≤140 Ų and ≤10 rotatable bonds (e.g., the target compound and benzofuran analogue) align with Veber’s criteria for oral bioavailability in rats .
- Antibacterial Activity : Thiophene-2-carboxamide analogues (e.g., ) show moderate antibacterial efficacy, suggesting the target compound’s thiophene core may confer similar activity if tested .
- Solubility : The sulfonyl group in the target compound improves aqueous solubility compared to benzofuran or thiazole derivatives, though this remains unquantified in the evidence .
Q & A
What are the key challenges in synthesizing N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, and how can they be addressed methodologically?
Level: Advanced
Answer:
The synthesis of this compound involves multi-step reactions, including cyclization of the cyclopenta[b]thiophene core, sulfonylation of the piperidine ring, and carbamoyl group introduction. Common challenges include low yields due to steric hindrance from the 4-methoxyphenylsulfonyl group and competing side reactions during cyclopenta[b]thiophene formation.
- Optimization strategies :
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., 30–60 minutes vs. hours for conventional heating) .
- Employ high-boiling solvents (e.g., DMF or DMSO) to stabilize intermediates and minimize decomposition .
- Introduce protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during sulfonylation .
How can researchers validate the structural integrity of this compound, and what analytical techniques are critical for characterization?
Level: Basic
Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Use - and -NMR to confirm the piperidine ring conformation, sulfonyl group placement, and cyclopenta[b]thiophene substitution patterns. Compare data with structurally similar compounds (e.g., cyclopenta[c]isoxazole analogs) .
- HPLC-MS : Ensure >95% purity and verify molecular weight (e.g., [M+H]+ ion in positive mode) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity, particularly for the carbamoyl-thiophene linkage .
What molecular properties of this compound may influence its pharmacokinetic profile, and how can these be optimized for in vivo studies?
Level: Advanced
Answer:
Key properties include rotatable bond count , polar surface area (PSA) , and hydrogen-bond donors/acceptors , which impact oral bioavailability (per Veber’s rules) :
- Current profile :
- PSA : Estimated >140 Ų due to sulfonyl, carbamoyl, and methoxy groups.
- Rotatable bonds : ~10 (e.g., piperidine ring flexibility, sulfonyl linkage).
- Optimization strategies :
How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies in activity data (e.g., IC₅₀ variability across assays) may arise from differences in assay conditions or off-target effects.
- Experimental design :
- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target specificity .
- Standardize buffer systems (e.g., pH, ionic strength) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Apply chemoinformatics tools to assess potential promiscuity (e.g., PAINS filters) and rule out false positives .
What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?
Level: Basic
Answer:
Scale-up requires balancing reaction kinetics and purification efficiency:
- Process optimization :
- Transition from batch to continuous-flow chemistry for exothermic steps (e.g., sulfonylation), improving safety and consistency .
- Use flash chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for intermediate purification .
- Quality control :
How does the 4-methoxyphenylsulfonyl group influence the compound’s interaction with biological targets compared to other sulfonyl derivatives?
Level: Advanced
Answer:
The 4-methoxyphenylsulfonyl moiety enhances hydrophobic interactions with target binding pockets while the methoxy group provides moderate electron-donating effects:
- SAR insights :
- Experimental validation :
- Synthesize analogs with systematic substituent variations and test affinity using SPR or ITC .
What computational methods are most effective for predicting the solubility and permeability of this compound?
Level: Basic
Answer:
- Solubility prediction : Use COSMO-RS or Abraham solvation parameters to estimate logS, accounting for sulfonyl and carbamoyl group contributions .
- Permeability : Apply the Lipinski-Veber rules (PSA <140 Ų, rotatable bonds ≤10) and MD simulations to model passive diffusion across lipid bilayers .
- Validation : Cross-check predictions with experimental PAMPA assays or Caco-2 cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
